molecular formula C16H19N5O2 B4142847 N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Cat. No.: B4142847
M. Wt: 313.35 g/mol
InChI Key: IXHUUJFDOCSJDW-UHFFFAOYSA-N
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Description

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a pyrimidine ring substituted with cyclohexyl and phenyl groups, as well as a nitro group.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. If it has any biological activity, it could interact with various enzymes or receptors in the body. The nitro group, in particular, could potentially undergo metabolic reduction to form reactive species .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as its biological activity. Compounds with nitro groups can be potentially explosive and may pose risks to health due to their reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves the reaction of 2,4-diaminopyrimidine with cyclohexylamine and nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-5-amino-N-phenyl-4,6-pyrimidinediamine, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

4-N-cyclohexyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHUUJFDOCSJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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